tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
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Overview
Description
tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-dicarbonyl compound.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides, chlorobenzene derivatives.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
- tert-Butyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
- tert-Butyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Uniqueness
tert-Butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C15H16ClNO2S |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16ClNO2S/c1-15(2,3)19-14(18)13-11(17)8-12(20-13)9-4-6-10(16)7-5-9/h4-8H,17H2,1-3H3 |
InChI Key |
JYZLLMXJLGJCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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